Cas no 2228996-51-6 (4-amino-3-(2-bromopyridin-3-yl)butanoic acid)

4-Amino-3-(2-bromopyridin-3-yl)butanoic acid is a brominated pyridine derivative with a butanoic acid backbone, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its structure combines a reactive bromopyridinyl group with an amino acid functionality, enabling applications in cross-coupling reactions, peptide modifications, and the development of bioactive compounds. The bromine substituent enhances its utility in metal-catalyzed transformations, while the amino and carboxyl groups offer sites for further derivatization. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds or targeted drug candidates. High purity and well-defined reactivity make it a reliable building block for specialized synthetic routes.
4-amino-3-(2-bromopyridin-3-yl)butanoic acid structure
2228996-51-6 structure
商品名:4-amino-3-(2-bromopyridin-3-yl)butanoic acid
CAS番号:2228996-51-6
MF:C9H11BrN2O2
メガワット:259.099841356277
CID:6143610
PubChem ID:165790189

4-amino-3-(2-bromopyridin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-3-(2-bromopyridin-3-yl)butanoic acid
    • EN300-1905169
    • 2228996-51-6
    • インチ: 1S/C9H11BrN2O2/c10-9-7(2-1-3-12-9)6(5-11)4-8(13)14/h1-3,6H,4-5,11H2,(H,13,14)
    • InChIKey: ADGROTDZCQXPMR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CN=1)C(CN)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 258.00039g/mol
  • どういたいしつりょう: 258.00039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 76.2Ų

4-amino-3-(2-bromopyridin-3-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1905169-5.0g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
5g
$3313.0 2023-06-01
Enamine
EN300-1905169-1.0g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
1g
$1142.0 2023-06-01
Enamine
EN300-1905169-0.25g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
0.25g
$1051.0 2023-09-18
Enamine
EN300-1905169-10g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
10g
$4914.0 2023-09-18
Enamine
EN300-1905169-0.5g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
0.5g
$1097.0 2023-09-18
Enamine
EN300-1905169-0.1g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
0.1g
$1005.0 2023-09-18
Enamine
EN300-1905169-2.5g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
2.5g
$2240.0 2023-09-18
Enamine
EN300-1905169-5g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
5g
$3313.0 2023-09-18
Enamine
EN300-1905169-10.0g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
10g
$4914.0 2023-06-01
Enamine
EN300-1905169-0.05g
4-amino-3-(2-bromopyridin-3-yl)butanoic acid
2228996-51-6
0.05g
$959.0 2023-09-18

4-amino-3-(2-bromopyridin-3-yl)butanoic acid 関連文献

4-amino-3-(2-bromopyridin-3-yl)butanoic acidに関する追加情報

Introduction to 4-amino-3-(2-bromopyridin-3-yl)butanoic acid (CAS No. 2228996-51-6)

4-amino-3-(2-bromopyridin-3-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228996-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural motif combining an amino group, a brominated pyridine ring, and a butanoic acid side chain, presents a versatile scaffold for the development of novel bioactive molecules.

The structural composition of 4-amino-3-(2-bromopyridin-3-yl)butanoic acid makes it a valuable intermediate in synthetic chemistry. The presence of both an amino group and a carboxylic acid moiety allows for further functionalization via amide bond formation, while the brominated pyridine ring serves as a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These attributes make the compound particularly useful in the construction of more complex molecules, including potential drug candidates.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based scaffolds are frequently incorporated into therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 4-amino-3-(2-bromopyridin-3-yl)butanoic acid positions it as a promising building block for designing molecules with enhanced pharmacological properties.

One of the most compelling aspects of 4-amino-3-(2-bromopyridin-3-yl)butanoic acid is its potential application in medicinal chemistry. Researchers have leveraged similar molecular frameworks to develop inhibitors of kinases and other enzymes implicated in disease pathways. The bromine atom on the pyridine ring, for instance, can be readily modified through transition-metal-catalyzed reactions, enabling the introduction of diverse substituents that may fine-tune binding affinity and selectivity.

Recent studies have highlighted the importance of amino acid derivatives in drug discovery. The butanoic acid side chain in 4-amino-3-(2-bromopyridin-3-yl)butanoic acid provides a hydrophobic anchor that can improve membrane permeability or binding interactions with target proteins. This feature is particularly relevant in the design of orally bioavailable compounds, where solubility and metabolic stability are critical considerations.

The synthesis of 4-amino-3-(2-bromopyridin-3-yl)butanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions to form the amide bond, followed by bromination of the pyridine ring and subsequent functional group modifications. Advanced techniques such as flow chemistry have been explored to improve scalability and reproducibility in its preparation.

In academic research, 4-amino-3-(2-bromopyridin-3-yl)butanoic acid has been utilized as a precursor for exploring novel pharmacophores. By systematically varying substituents on the pyridine ring or the butanoic acid moiety, scientists aim to uncover new molecular interactions that could lead to breakthroughs in therapeutic intervention. For instance, modifications aimed at enhancing binding to specific protein targets have yielded promising leads for further development.

The compound's versatility also extends to materials science applications. Pyridine derivatives are known to exhibit interesting electronic properties, making them suitable for use in organic semiconductors or ligands for metal complexes used in catalysis. While these applications are less explored compared to pharmaceutical uses, they represent another dimension of potential utility for 4-amino-3-(2-bromopyridin-3-yl)butanoic acid.

From a regulatory perspective, 4-amino-3-(2-bromopyridin-3-yl)butanoic acid (CAS No. 2228996-51-6) is subject to standard chemical safety protocols due to its reactive functional groups. Proper handling procedures must be followed to ensure worker safety and environmental compliance during storage and transportation. However, it does not fall under any restricted categories such as hazardous materials or controlled substances.

The future prospects for 4-amino-3-(2-bromopyridin-3-yl)butanoic acid are bright, given its structural features and potential applications. As drug discovery continues to evolve toward more targeted and personalized therapies, compounds like this one will play an increasingly important role in developing next-generation therapeutics. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking their full potential.

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